molecular formula C10H16Cl2N2O B2402775 N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride CAS No. 2194216-85-6

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride

Cat. No.: B2402775
CAS No.: 2194216-85-6
M. Wt: 251.15
InChI Key: WHKWSLHEJHWJPF-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is a heterocyclic compound that features a pyridine ring and a tetrahydrofuran ring. This compound is often used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with tetrahydrofuran-3-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, it can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)tetrahydrofuran-3-amine
  • N-(pyridin-4-ylmethyl)tetrahydrofuran-3-amine
  • N-(quinolin-2-ylmethyl)tetrahydrofuran-3-amine

Uniqueness

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)oxolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10;;/h1-3,5,10,12H,4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWSLHEJHWJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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